Enhanced Hydrolytic Stability of Pinacol Boronate Ester vs. Free Boronic Acid
The pinacol boronate ester group in 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides significantly enhanced stability against hydrolysis compared to its corresponding free boronic acid (9-anthraceneboronic acid) or monodentate boronate esters . This stability is crucial for consistent performance in Suzuki-Miyaura cross-coupling reactions and allows for reliable purification and storage.
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | High stability; purification over silica gel and good recovery from work-up are enabled . |
| Comparator Or Baseline | 9-Anthraceneboronic acid or monodentate esters (e.g., B(OMe)₂): lower hydrolytic stability. |
| Quantified Difference | Qualitative improvement; class-level inference for pinacol esters. |
| Conditions | Aqueous work-up conditions typical of cross-coupling reactions. |
Why This Matters
Higher stability reduces reagent degradation, ensures consistent reaction stoichiometry, and simplifies purification, leading to more reproducible and higher-yielding syntheses.
